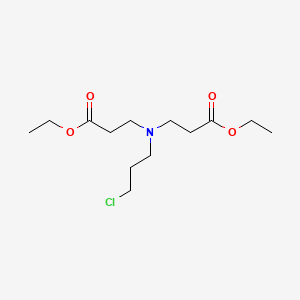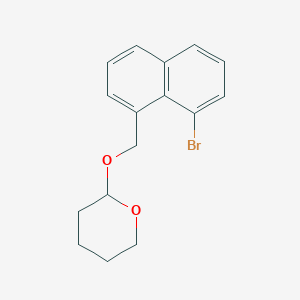
2-((8-Bromonaphthalen-1-yl)methoxy)tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings that are important in various chemical and biological processes. The compound’s structure includes a brominated naphthalene moiety linked to a tetrahydropyran ring via a methoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 8-bromo-1-naphthalene.
Methoxylation: The brominated naphthalene is then reacted with methanol in the presence of a base like sodium methoxide to form 8-bromo-1-naphthalenyl methanol.
Cyclization: The final step involves the cyclization of 8-bromo-1-naphthalenyl methanol with tetrahydropyran under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Coupling: Formation of biaryl compounds.
科学研究应用
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of 2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated naphthalene moiety can facilitate binding to hydrophobic pockets, while the tetrahydropyran ring can enhance solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 2-[(8-chloro-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
- 2-[(8-fluoro-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
- 2-[(8-iodo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
Uniqueness
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with other molecules and its overall stability.
属性
分子式 |
C16H17BrO2 |
|---|---|
分子量 |
321.21 g/mol |
IUPAC 名称 |
2-[(8-bromonaphthalen-1-yl)methoxy]oxane |
InChI |
InChI=1S/C16H17BrO2/c17-14-8-4-6-12-5-3-7-13(16(12)14)11-19-15-9-1-2-10-18-15/h3-8,15H,1-2,9-11H2 |
InChI 键 |
JHMMCIAEAFKQHC-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCC2=CC=CC3=C2C(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


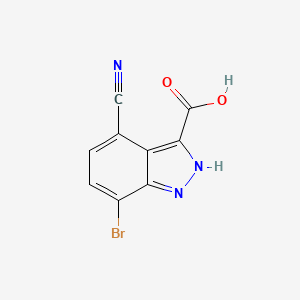
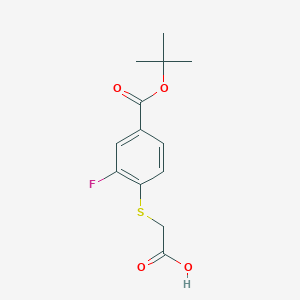
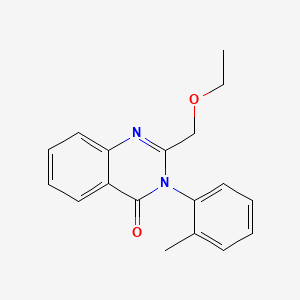
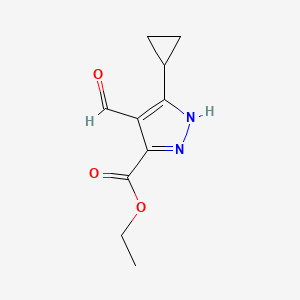
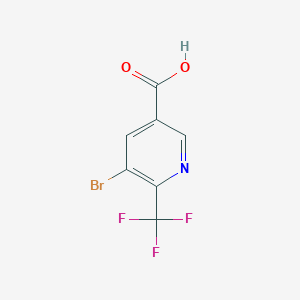
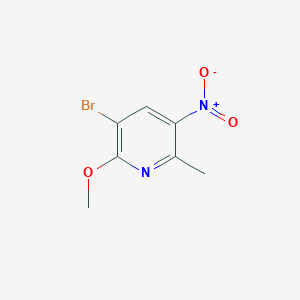

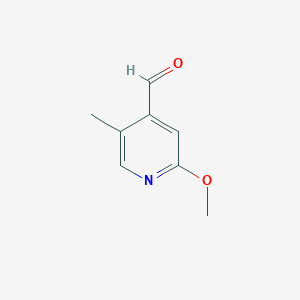
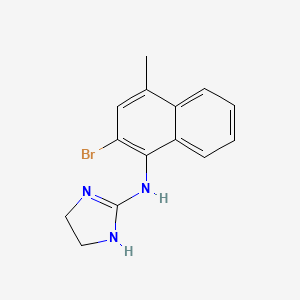
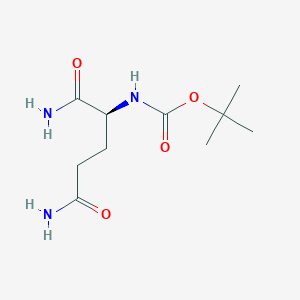
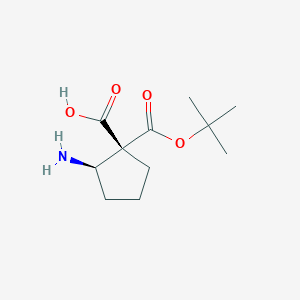
![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)

